molecular formula C7H8N2O2 B12850875 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one

1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one

Cat. No.: B12850875
M. Wt: 152.15 g/mol
InChI Key: ZSEYJHNPGPLYNU-UHFFFAOYSA-N
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Description

1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one is a versatile aminohydroxypyridine derivative of significant interest in medicinal chemistry and drug discovery. This multi-functional heterocyclic compound features both an amino and a hydroxy substituent on its pyridine ring, making it a valuable synthon for the synthesis of more complex molecules . Its structure is closely related to other researched hydroxypyridines, which are known to be key intermediates in developing ligands for various biological targets . The primary research application of this compound is as a building block for pharmaceutical research. Analogs and derivatives of aminohydroxypyridines are frequently explored in the development of compounds for central nervous system (CNS) disorders . For instance, related amino-dicyanopyridine derivatives have been investigated as potent and selective non-nucleoside agonists for the Adenosine A1 Receptor (A1 AR), a promising target for the treatment of pharmaco-resistant epilepsy . Furthermore, the hydroxypyridine scaffold is found in molecules with a broad spectrum of other biological activities, including antitumor, antibacterial, and anti-inflammatory properties . Researchers can utilize this chemical to synthesize novel heterocyclic compounds, such as thieno[2,3-b]pyridines, or to study structure-activity relationships (SAR) in the quest for new therapeutic agents . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-(5-amino-3-hydroxypyridin-2-yl)ethanone

InChI

InChI=1S/C7H8N2O2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,8H2,1H3

InChI Key

ZSEYJHNPGPLYNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with ethyl acetate in the presence of a base, followed by reduction of the nitro group to an amino group. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one typically involves large-scale batch reactions. The process may include steps such as nitration, reduction, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are often used for purification.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various alk

Biological Activity

1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one, also known as 1-(5-Aminopyridin-2-yl)ethanone, is an organic compound characterized by a pyridine ring with specific functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders.

Structural Features

The molecular formula of 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one is C7H8N2OC_7H_8N_2O. Its structure includes:

  • An amino group at the 5-position of the pyridine ring.
  • A hydroxyl group at the 3-position.
  • An ethanone group at the 1-position.

These functional groups are crucial for the compound's reactivity and interactions with biological targets, making it a candidate for drug development.

Biological Activity

Research indicates that 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one exhibits several biological activities:

Anticancer Potential
Preliminary studies suggest that this compound may act as a lead in anticancer drug discovery. Its structural features allow it to interact with various molecular targets implicated in cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Neuroprotective Effects
The compound's ability to cross the blood-brain barrier positions it as a potential therapeutic agent for neurodegenerative diseases. Its interaction with neurotrophic factors and modulation of signaling pathways related to neuronal survival have been highlighted in recent studies .

Antimicrobial Properties
Emerging evidence suggests that 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one may possess antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, which could be beneficial in treating infections resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Activity Study
    • Objective: To evaluate the anticancer properties of 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one.
    • Method: In vitro assays were conducted on multiple cancer cell lines.
    • Findings: The compound showed significant cytotoxic effects, with IC50 values indicating potent activity against specific cancer types .
  • Neuroprotective Effect Evaluation
    • Objective: To assess the neuroprotective effects of the compound in models of neurodegeneration.
    • Method: Animal models were used to test cognitive function and neuronal health post-treatment.
    • Findings: Enhanced cognitive performance and reduced neuronal loss were observed, supporting its potential use in neurodegenerative therapies .
  • Antimicrobial Activity Assessment
    • Objective: To determine the antimicrobial efficacy against resistant bacterial strains.
    • Method: Disc diffusion and broth microdilution methods were employed.
    • Findings: The compound exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds was conducted:

Compound NameCAS NumberSimilarity IndexBiological Activity
1-(3-Aminopyridin-2-yl)ethanone13210-25-80.92Moderate anticancer activity
1-(4-Aminopyridin-2-yl)ethanone1256785-86-00.88Limited neuroprotective effects
1-(5-(Dimethylamino)pyridin-2-yl)ethanone214701-20-90.87Stronger antimicrobial properties
1-(3-Aminopyridin-2-yl)propan-1-one65327-16-40.86Anticancer activity noted

This table illustrates the varying degrees of similarity and biological activities among these compounds, highlighting the distinctiveness of 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one.

Scientific Research Applications

1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one is an organic compound featuring a pyridine ring with an amino group at the 5-position, a hydroxyl group at the 3-position, and an ethanone group at the 1-position. It has a molecular formula of C7H8N2O2C_7H_8N_2O_2. Due to its structural features, this compound has potential applications in medicinal chemistry and organic synthesis.

Potential Applications in Medicinal Chemistry

1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one's structural features may allow it to interact with various biological targets, making it potentially useful in medicinal chemistry. Derivatives of this compound could be lead compounds in drug discovery for treating diseases such as cancer or neurodegenerative disorders.

One specific application is in the optimization of benzofurans as inhibitors of thioesterase . Replacing a phenol group with a 5-hydroxypyridin-2-yl group in a benzofuran compound improved microsomal stability and retained low levels of hERG channel inhibition . This modification was part of a strategy to lower log D pH7.4 and reduce the predicted p K a of the amine to decrease inhibition of the hERG ion channel, while retaining excellent inhibition of the Pks13 TE domain .

Use in Organic Synthesis

1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one may also be useful as an intermediate for producing other complex molecules in organic synthesis.

Structural Analogs

Several compounds share structural similarities with 1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one. These include:

  • 1-(3-Aminopyridin-2-yl)ethanone
  • 1-(4-Aminopyridin-2-yl)ethanone
  • 1-(5-(Dimethylamino)pyridin-2-yl)ethanone
  • 1-(3-Aminopyridin-2-yl)propan-1-one
  • (3-Aminopyridin-2-yl)(phenyl)methanone

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and functional differences:

Compound Name Substituents Key Properties Applications/Notes References
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one -OH (C3), -NH₂ (C5), -COCH₃ (C2) High polarity due to H-bonding groups; potential for coordination chemistry Likely intermediate for pharmaceuticals or metal-chelating agents
1-(Pyridin-3-yl)ethan-1-one (Compound 12) -COCH₃ (C3) Moderate polarity; electron-deficient pyridine ring Precursor for hydrazide derivatives (e.g., 13 in )
1-(6-Methylpyridin-3-yl)ethan-1-one -CH₃ (C6), -COCH₃ (C3) Increased lipophilicity; steric hindrance at C6 Aryl alkyl ketone class; used in organic synthesis
1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one -Cl (C3), -CH₃ (C5), -COCH₃ (C4) Electron-withdrawing Cl enhances stability; methyl improves metabolic resistance Explored in agrochemical or antiviral research
Adamantyl-pyridyl derivatives () Adamantyl group + pyridyl sulfoxide/sulfone High lipophilicity; rigid adamantyl moiety enhances target binding Potent inhibitors (e.g., antimicrobial or antiviral agents)

Key Observations :

  • Polarity: The amino and hydroxyl groups in the target compound increase solubility in polar solvents compared to methyl- or halogen-substituted analogues .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl in ) stabilize the ketone moiety, whereas electron-donating groups (e.g., -CH₃ in ) alter ring reactivity .
  • Biological Activity : Adamantyl derivatives exhibit enhanced bioactivity due to improved membrane permeability and target affinity .

Key Observations :

  • Mechanochemical Synthesis: Grinding methods () offer solvent-free, eco-friendly routes with comparable yields to thermal methods .
  • Catalysts : Oxidizing agents like K₂S₂O₈ are critical for sulfoxide/sulfone formation in adamantyl derivatives .

Q & A

Q. What advanced techniques characterize electronic properties (e.g., charge distribution)?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure λmax in ethanol (e.g., 280 nm for π→π* transitions) .
  • Cyclic Voltammetry : Assess redox behavior using glassy carbon electrodes (e.g., E1/2 = −0.5 V vs. Ag/AgCl) .

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